molecular formula C20H25ClN2O2 B14437023 1-Phenethyl-4-piperidyl p-aminobenzoate hydrochloride CAS No. 78219-62-2

1-Phenethyl-4-piperidyl p-aminobenzoate hydrochloride

Cat. No.: B14437023
CAS No.: 78219-62-2
M. Wt: 360.9 g/mol
InChI Key: NNXHWLPEOGNRCE-UHFFFAOYSA-N
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Description

1-Phenethyl-4-piperidyl p-aminobenzoate hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. This compound is known for its potential applications in medicinal chemistry, particularly in the development of analgesic agents. It is structurally related to other well-known compounds such as fentanyl, which is a potent synthetic opioid analgesic.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenethyl-4-piperidyl p-aminobenzoate hydrochloride typically involves the reaction of 1-phenethyl-4-piperidone with p-aminobenzoic acid. The reaction is carried out under acidic conditions to facilitate the formation of the hydrochloride salt. The process can be summarized as follows:

    Formation of Imine: The reaction of 1-phenethyl-4-piperidone with p-aminobenzoic acid forms an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired product.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Phenethyl-4-piperidyl p-aminobenzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent like dichloromethane.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-Phenethyl-4-piperidyl p-aminobenzoate hydrochloride has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various piperidine derivatives.

    Biology: Studied for its potential effects on biological systems, particularly in the context of pain management and analgesia.

    Medicine: Investigated for its potential as an analgesic agent, similar to fentanyl.

    Industry: Utilized in the development of new pharmaceutical compounds and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-Phenethyl-4-piperidyl p-aminobenzoate hydrochloride involves its interaction with opioid receptors in the central nervous system. The compound acts as an agonist at the μ-opioid receptor, leading to the inhibition of pain signals and the induction of analgesia. The molecular pathways involved include the activation of G-protein coupled receptors and the subsequent modulation of intracellular signaling cascades.

Comparison with Similar Compounds

1-Phenethyl-4-piperidyl p-aminobenzoate hydrochloride is structurally similar to other piperidine derivatives such as fentanyl, sufentanil, and alfentanil. it has unique properties that distinguish it from these compounds:

    Fentanyl: Known for its high potency and rapid onset of action.

    Sufentanil: More potent than fentanyl with a longer duration of action.

    Alfentanil: Shorter duration of action compared to fentanyl, used for short surgical procedures.

The uniqueness of this compound lies in its specific chemical structure, which may confer distinct pharmacological properties and potential therapeutic applications.

Properties

CAS No.

78219-62-2

Molecular Formula

C20H25ClN2O2

Molecular Weight

360.9 g/mol

IUPAC Name

[1-(2-phenylethyl)piperidin-4-yl] 4-aminobenzoate;hydrochloride

InChI

InChI=1S/C20H24N2O2.ClH/c21-18-8-6-17(7-9-18)20(23)24-19-11-14-22(15-12-19)13-10-16-4-2-1-3-5-16;/h1-9,19H,10-15,21H2;1H

InChI Key

NNXHWLPEOGNRCE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC(=O)C2=CC=C(C=C2)N)CCC3=CC=CC=C3.Cl

Origin of Product

United States

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